Iomeprol

説明

Iomeprol is a pharmaceutical drug used as a radiocontrast agent in X-ray imaging. It is sold under the trade names Imeron and Iomeron . It is classified as a water-soluble, nephrotrophic, low osmolar X-ray contrast medium .

Synthesis Analysis

Iomeprol is prepared by adding N,N-bis (2,3-dihydroxypropyl)-5- (2-hydroxyacetamido)-2,4,6-triiodoisophthalamide to a reactor, followed by heating and stirring at 60 °C to dissolve .Molecular Structure Analysis

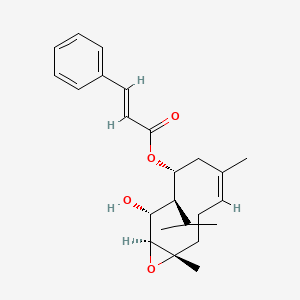

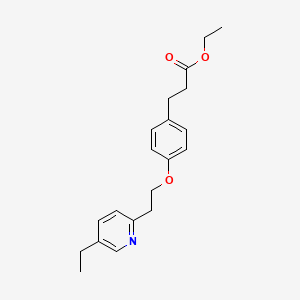

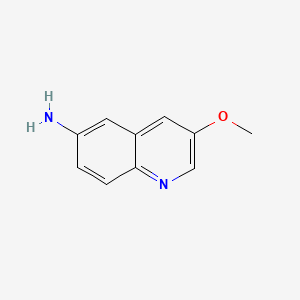

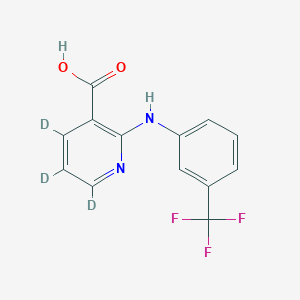

Iomeprol has a molecular formula of C17H22I3N3O8 . It is a benzenedicarboxamide compound having N-substituted carbamoyl groups at the 1- and 3-positions, iodo substituents at the 2-, 4- and 6-positions and a glycoloyl (methyl)amino group at the 5-position .Chemical Reactions Analysis

The synthesis and the chemical characterization of iomeprol, a new triiodinated nonionic radiographic contrast agent, are reported . The physico-chemical properties both of aqueous solutions of the pure compound and of its pharmaceutical formulations are presented .Physical And Chemical Properties Analysis

Iomeprol shows an unusually high solubility which allows the formulation of contrast media with the lowest osmolalities and viscosities as compared with corresponding contrast media of the same category . It has a molecular mass of 777.085 Da .科学的研究の応用

Pharmacodynamic Effects : Iomeprol combines low osmolality with low viscosity, making it suitable for intravascular use in humans. It has moderate and short-lasting effects on the cardiovascular system, renal function, and the central nervous system, with lower toxicity compared to other contrast media (Cipolla, Tirone, Luzzani, & de Haën, 1994).

Neurological Safety : Iomeprol demonstrates high neurotolerance, as evidenced by its lack of significant changes in visual-evoked potentials and neurotransmitter levels in the nervous system. This indicates its safety for use in neurological applications (Noce, Demicheli, Filatori, Miragoli, & Tirone, 1995).

Carotid Digital Subtraction Angiography : Iomeprol was found to be safe and effective for use in carotid angiography, a procedure with a high risk of contrast-induced blood-brain barrier damage. It showed good vessel opacification and minimal adverse effects (Beltramello, Piovan, & Rosta, 1994).

Toxicological Safety : In studies with various animal species, iomeprol exhibited low toxicity comparable to other nonionic contrast media. It did not demonstrate reproductive, developmental, or genetic toxicity, suggesting its overall safety for clinical use (Morisetti, Tirone, Luzzani, & de Haën, 1994).

Myelography Applications : Iomeprol shows high neurotolerance and is suitable as a contrast medium for myelography and cerebral ventriculography, based on its performance in animal studies (La Noce, Bertani, Lorusso, Luzzani, Tirone, & de Haën, 1994).

Review of Use as a Contrast Medium : Iomeprol has lower osmolality and viscosity compared to other nonionic agents, making it suitable for a wide variety of diagnostic procedures. Its high water solubility and low chemotoxicity contribute to its favorable safety and efficacy profile (Dooley & Jarvis, 2000).

Pharmacokinetics and Tissue Distribution : In animal studies, iomeprol showed rapid excretion, primarily through the kidneys, and did not accumulate in specific organs or tissues, indicating its safe profile for uroangiography (Lorusso, Luzzani, Bertani, Tirone, & de Haën, 1994).

Hemodialysis Elimination : Iomeprol is effectively removed from the body through hemodialysis, making it suitable for patients with end-stage renal failure (Ueda, Furukawa, Higashino, Takahashi, Araki, & Sakaguchi, 1996).

Brain Penetration in Dogs : A study showed that iomeprol penetrates the brain similarly to other myelographic contrast media, which is important for its potential use in myelographic procedures (La Noce, Lorenzon, Pugliese, Pellecchi, Orlandini, & Tirone, 1996).

Clinical Utility and Safety Profile : Iomeprol demonstrated good efficacy in a large number of uncontrolled studies and had a low incidence of adverse events, affirming its utility and safety in clinical settings (Rosati, 1994).

作用機序

将来の方向性

Iomeprol shows equivalent diagnostic efficacy, and a similar adverse event profile, to that of other nonionic contrast media . The availability of a range of iodine concentrations enables iomeprol to be used in a variety of diagnostic procedures . First results obtained with iomeprol-containing liposomal formulations are promising and may foster additional clinical testing .

特性

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKDOADNQSYQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

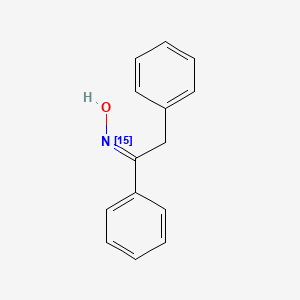

CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049061 | |

| Record name | Iomeprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78649-41-9 | |

| Record name | Iomeprol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78649-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iomeprol [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078649419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iomeprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11705 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iomeprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOMEPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17E17JBP8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)